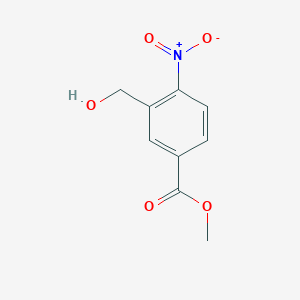

![molecular formula C12H18O4S B3114586 3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol CAS No. 202665-76-7](/img/structure/B3114586.png)

3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol

Overview

Description

Synthesis Analysis

One notable method involves the introduction of a pyrrolidine ring —a five-membered nitrogen heterocycle. The pyrrolidine scaffold offers advantages such as efficient exploration of pharmacophore space, stereogenicity of carbons, and non-planarity due to “pseudorotation.” These features contribute to the compound’s biological activity and binding interactions with enantioselective proteins .

Scientific Research Applications

Chemical Interactions and Reactions

The compound is involved in various chemical reactions, demonstrating its potential in diverse fields of chemistry. Notably, reactions of dihydroxybenzenes and their methyl ethers with sulfur trioxide have been studied, emphasizing the role of substrates like 1,2-dimethoxybenzene in yielding sulfonic acids. Such reactions play a crucial role in understanding the sulfation and sulfonation processes, which are fundamental in chemical synthesis and various industrial applications (Cerfontain, Coenjaarts & Koeberg-Telder, 2010).

Chemiluminescence and Chemical Synthesis

The compound is also significant in the synthesis of chemiluminescent materials. For example, the singlet oxygenation of certain compounds bearing methoxy groups can lead to the formation of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. Such compounds, due to their chemiluminescent properties, are of interest in analytical chemistry for detecting and measuring substances (Watanabe et al., 2010).

Metal Extraction and Coordination Chemistry

The compound has implications in coordination chemistry and metal extraction, as indicated by studies on sulfonyl-bridged oligo(benzoic acid)s. These compounds are synthesized through complex processes involving palladium-catalyzed methoxycarbonylation and subsequent reactions. Their ability to form supramolecular structures and extract metal ions, such as lanthanoids, highlights their potential in the field of metal extraction and separation processes (Morohashi et al., 2014).

Potential in Ligand Design and Stereoelectronics

Research on π-excess σ2 P,O hybrid ligands emphasizes the synthetic pathways to create compounds with high π-density at specific atoms, indicating their potential use in ligand design for catalysis or material science. The molecular structure and behavior of these compounds towards moisture and their NMR spectra and crystal-structure analyses provide valuable insights for designing new ligands and materials (Aluri et al., 2014).

Insights into Reaction Mechanisms and Radical Cations

Understanding the reactivity and kinetic behavior of radical cations, such as those derived from 3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol, is crucial in fields like organic chemistry and materials science. Studies on the side-chain fragmentation of alkylaromatic radical cations shed light on the influence of stereoelectronic effects on these reactions, contributing to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies (Bellanova et al., 2002).

properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S/c1-12(2,8-13)9-17(14,15)11-6-4-10(16-3)5-7-11/h4-7,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCMTVLFKSKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)CS(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)

![2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B3114521.png)

![2-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B3114533.png)

![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)

![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)